molecular formula C12H21NO5 B6206617 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid CAS No. 1936710-53-0

3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Cat. No.: B6206617
CAS No.: 1936710-53-0
M. Wt: 259.3
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Description

3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid is a synthetic organic compound characterized by its unique oxolane ring structure and tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using an amine precursor and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for use in multi-step synthetic pathways.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolane derivatives. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The Boc-protected amino group allows for selective deprotection, facilitating the synthesis of drug candidates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, which can be selectively removed to reveal the free amine. This allows for subsequent reactions to occur at the amino group, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid: Similar in structure but lacks the dimethyl substitution on the oxolane ring.

    3-{[(tert-butoxy)carbonyl]amino}tetrahydrofuran-3-carboxylic acid: Features a tetrahydrofuran ring instead of an oxolane ring.

    N-Boc-4,4-dimethyl-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxolane ring.

Uniqueness

The presence of the dimethyl substitution on the oxolane ring in 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid imparts unique steric and electronic properties. This can influence its reactivity and stability compared to similar compounds, making it particularly useful in specific synthetic applications.

Properties

CAS No.

1936710-53-0

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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